Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate
Overview
Description
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a complex compound with a significant heterocyclic system Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting a range of biochemical pathways . Therefore, it’s plausible that this compound could influence multiple pathways and their downstream effects.
Result of Action
Given the compound’s potential interaction with multiple targets, it’s likely that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets and its overall effectiveness .
Biological Activity
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate, known by its CAS number 1015856-23-1, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, enzyme interactions, and agricultural chemistry.
- Molecular Formula : C12H17N5O3
- Molecular Weight : 279.3 g/mol
- CAS Number : 1015856-23-1
- IUPAC Name : tert-butyl ((1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)carbamate
Pharmaceutical Development
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is primarily recognized for its role in developing anti-cancer and anti-inflammatory drugs. Its unique pyrazolo-pyrimidine structure enhances therapeutic efficacy by acting on specific biological targets.
Case Study: Anti-Cancer Properties
Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine exhibit potent anti-cancer activity. A study demonstrated that modifications to the pyrazolo-pyrimidine core significantly enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .
Enzyme Interactions
The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool in understanding cellular mechanisms.
Example: Phosphodiesterase Inhibition
A relevant study explored the inhibition of phosphodiesterase enzymes by compounds similar to tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate. These enzymes are crucial in various physiological processes, including vasodilation and neurotransmission. The findings suggest that this compound could potentially modulate these pathways effectively .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its structural properties allow it to target specific pests while minimizing environmental impact.
Research Findings
Studies have shown that compounds with similar structures can improve crop protection products. They exhibit selective toxicity towards pests while being less harmful to beneficial organisms .
Applications Summary Table
Application Area | Description |
---|---|
Pharmaceuticals | Key intermediate in anti-cancer and anti-inflammatory drug synthesis |
Biochemical Research | Studies on enzyme interactions and metabolic pathways |
Agricultural Chemistry | Development of agrochemicals targeting specific pests |
Material Science | Incorporation into polymers for enhanced durability |
Analytical Chemistry | Reference standard in analytical methods for quality control |
Properties
IUPAC Name |
tert-butyl N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)13-6-8-15-9-7(10(18)16-8)5-14-17(9)4/h5H,6H2,1-4H3,(H,13,19)(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYYVROVBNMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672833 | |
Record name | tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-23-1 | |
Record name | 1,1-Dimethylethyl N-[(4,5-dihydro-1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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